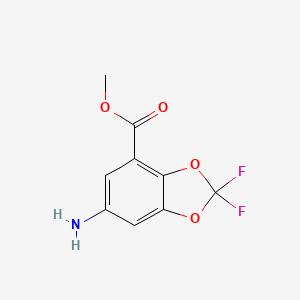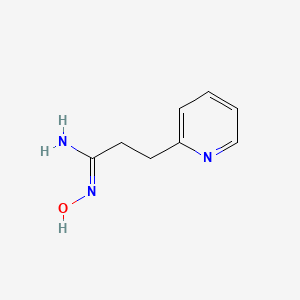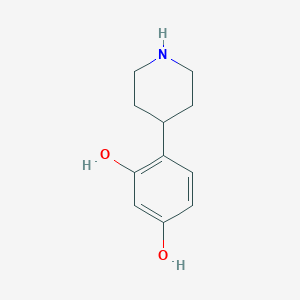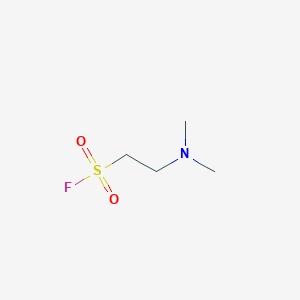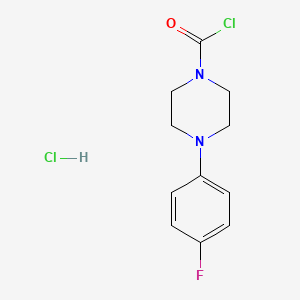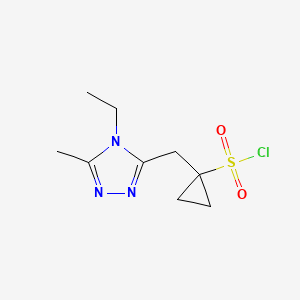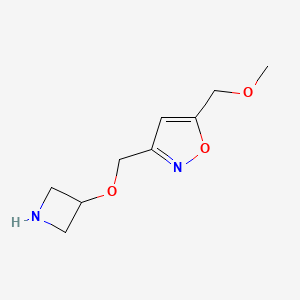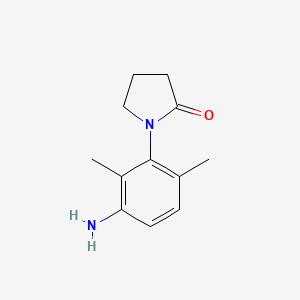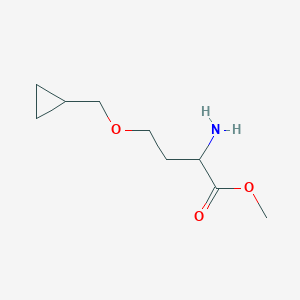
3-Isocyanato-1,1-dimethoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanato-1,1-dimethoxypropane is an organic compound characterized by the presence of an isocyanate group (N=C=O) and two methoxy groups (OCH3) attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-1,1-dimethoxypropane typically involves the reaction of 1,1-dimethoxypropane with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Isocyanato-1,1-dimethoxypropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides, respectively.
Substitution Reactions: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amides.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
3-Isocyanato-1,1-dimethoxypropane has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3-Isocyanato-1,1-dimethoxypropane involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with various nucleophiles, leading to the formation of stable products such as ureas, carbamates, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylene diisocyanate: Another isocyanate compound used in the production of polyurethanes.
Isophorone diisocyanate: Used in the synthesis of high-performance coatings and elastomers.
Methylenediphenyl diisocyanate: Widely used in the production of rigid and flexible foams.
Uniqueness
3-Isocyanato-1,1-dimethoxypropane is unique due to the presence of both an isocyanate group and two methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
1211507-34-4 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
3-isocyanato-1,1-dimethoxypropane |
InChI |
InChI=1S/C6H11NO3/c1-9-6(10-2)3-4-7-5-8/h6H,3-4H2,1-2H3 |
Clave InChI |
YWIVKPPTFNUTAG-UHFFFAOYSA-N |
SMILES canónico |
COC(CCN=C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


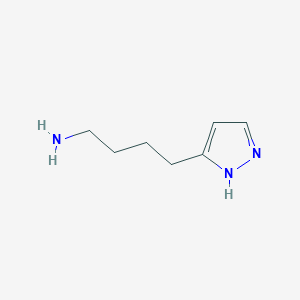
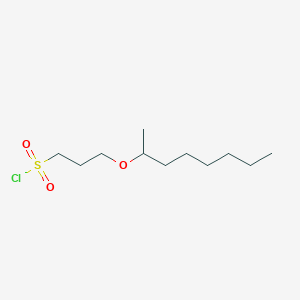
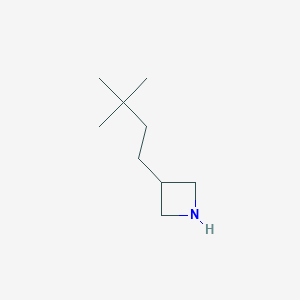
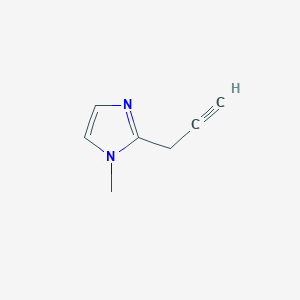
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
